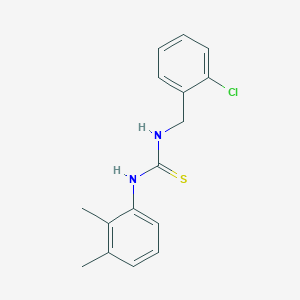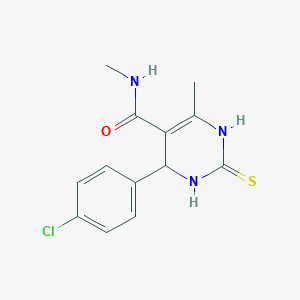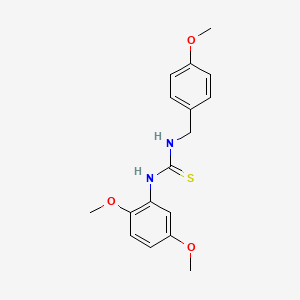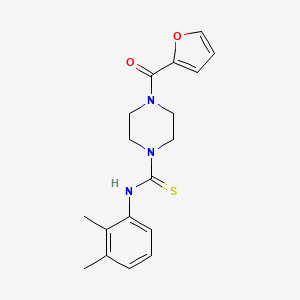
N-(2-chlorobenzyl)-N'-(2,3-dimethylphenyl)thiourea
Vue d'ensemble
Description
N-(2-chlorobenzyl)-N'-(2,3-dimethylphenyl)thiourea, also known as CMPT, is a chemical compound that has been extensively studied for its potential therapeutic applications. CMPT belongs to the class of thiourea derivatives, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of N-(2-chlorobenzyl)-N'-(2,3-dimethylphenyl)thiourea is not fully understood, but it is thought to involve multiple pathways. In cancer cells, this compound has been shown to induce apoptosis by activating the caspase cascade and downregulating anti-apoptotic proteins. This compound has also been reported to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. In inflammation, this compound has been shown to suppress the NF-κB pathway, which regulates the production of pro-inflammatory cytokines. This compound has also been reported to activate the Nrf2 pathway, which is involved in the antioxidant response.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been reported to induce DNA damage and inhibit DNA repair mechanisms. This compound has also been shown to reduce the expression of angiogenic factors, which are involved in the formation of new blood vessels. In inflammation, this compound has been reported to inhibit the activation of immune cells and reduce the production of reactive oxygen species. This compound has also been shown to enhance the expression of antioxidant enzymes, such as superoxide dismutase and catalase.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-chlorobenzyl)-N'-(2,3-dimethylphenyl)thiourea has several advantages for lab experiments, including its stability, solubility, and low toxicity. This compound can be easily synthesized in large quantities and stored for extended periods without degradation. This compound is also soluble in common organic solvents, which facilitates its use in various assays. However, this compound has some limitations, such as its poor water solubility and limited bioavailability. These limitations can be overcome by using appropriate solubilizing agents and delivery systems.
Orientations Futures
There are several future directions for research on N-(2-chlorobenzyl)-N'-(2,3-dimethylphenyl)thiourea. One direction is to investigate its potential as a chemotherapeutic agent for various types of cancer. Another direction is to explore its anti-inflammatory effects in animal models of inflammatory diseases. Additionally, this compound could be evaluated for its neuroprotective effects in animal models of neurodegenerative diseases. Furthermore, the mechanism of action of this compound could be further elucidated by studying its interaction with specific molecular targets. Finally, this compound could be modified to improve its pharmacokinetic properties and enhance its therapeutic efficacy.
Applications De Recherche Scientifique
N-(2-chlorobenzyl)-N'-(2,3-dimethylphenyl)thiourea has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation research, this compound has been reported to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. In neurodegenerative disease research, this compound has been investigated for its neuroprotective effects by reducing oxidative stress and inflammation.
Propriétés
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-(2,3-dimethylphenyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2S/c1-11-6-5-9-15(12(11)2)19-16(20)18-10-13-7-3-4-8-14(13)17/h3-9H,10H2,1-2H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAMZEHSMZRNQQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=S)NCC2=CC=CC=C2Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47202284 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 4-[(3-acetylphenyl)amino]-2-methyl-6-quinolinecarboxylate hydrochloride](/img/structure/B3986681.png)


![5-benzoyl-4-hydroxy-6-[5-(3-nitrophenyl)-2-furyl]-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone](/img/structure/B3986708.png)
![methyl {[6-ethyl-3-(4-isopropylphenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B3986713.png)
![2-chloro-4-nitro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3986714.png)
![8-chloro-7-[2-nitro-4-(trifluoromethyl)phenoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B3986717.png)
![5-(4-methoxybenzyl)-5-[2-(4-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3986728.png)

![4-[(2-ethyl-6-methylphenyl)amino]-3-nitro-2H-chromen-2-one](/img/structure/B3986739.png)

![4-[4-(2-oxo-2-phenylethoxy)phenyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3986756.png)
![2-(3-{1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-pyrazol-3-yl}phenyl)pyridine](/img/structure/B3986764.png)
![2-({4-benzyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)propanoic acid](/img/structure/B3986765.png)